3-(Diphenylphosphino)-1-propylamine
Overview
Description
Synthesis Analysis
The synthesis of various complexes involving 3-(diphenylphosphino) derivatives has been explored in several studies. For instance, hybrid 3-(triethoxysilyl)propylamine phosphine ruthenium(II) complexes were synthesized at room temperature in dichloromethane under an inert atmosphere, with the structural behaviors of the phosphine ligands monitored by 31P{1H}-NMR . Another study reported the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes through a 'one-pot' procedure, with the solid-state structures of some complexes confirmed by X-ray crystallography . Additionally, the reaction of methyl 3,3-diazido-z-cyanacrylate with triphenylphosphane led to the formation of geminal bisphosphazides and bisphosphinimines, with the structure of one product confirmed by X-ray analysis . Stable dicarboxylate phosphabetaines were synthesized from 3-(diphenylphosphino)propanoic acid and unsaturated monocarboxylic acids, with the reaction proceeding smoothly to yield the corresponding quaternary phosphonium salt .
Molecular Structure Analysis
The molecular structures of the synthesized complexes were determined using various spectroscopic methods. For the ruthenium(II) complexes, solid-state 13C-, 29Si-, and 31P-NMR spectroscopy, infrared spectroscopy, and EXAFS were employed due to their lack of solubility . The palladium(II) complexes' structures were established by X-ray crystallography, which provided insight into the coordination environment of the metal centers . The structure of a geminal bisphosphazide was also established by X-ray analysis, highlighting the arrangement of the diphenylphosphino groups .
Chemical Reactions Analysis
The 3-(diphenylphosphino) derivatives have been shown to be versatile in various chemical reactions. The 3-(diphenylphosphino)propanoic acid was found to be an efficient ligand for the copper-catalyzed C-N coupling reactions, with high yields reported for the N-arylation of imidazoles and 1H-pyrazole with aryl halides . In another study, the palladium(II) complexes were used as initiators for alkene hydrocarboxylation, demonstrating chemoselectivity in the formation of 4-oxo-hexanoic acid methyl ester from CO/ethene under catalytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 3-(diphenylphosphino) derivatives and their complexes were assessed through various methods. The ruthenium(II) complexes were characterized by elemental analyses, infrared, FAB-MS, and 1H, 13C, and 31P-NMR spectroscopy . The palladium(II) complexes' reactivity towards CO and tBuNC was investigated, revealing the formation of acyl and iminoacyl complexes . The bisphosphazides and bisphosphinimines derived from the reaction with triphenylphosphane were characterized by their reactivity and the ability to form stable structures . The phosphabetaines synthesized from 3-(diphenylphosphino)propanoic acid were characterized by their stability and the successful formation of quaternary phosphonium salts upon alkylation .
Scientific Research Applications
Catalysis in Organometallic Chemistry : 3-(Diphenylphosphino)-1-propylamine has been used in the development of catalytic processes. For instance, it's involved in the palladium-copper catalyzed coupling of iron σ-metalla-alkynes with aryl halides, linking electroactive organoiron complexes with aromatic structures (Denis et al., 1997).
Asymmetric Catalysis : This compound is also significant in asymmetric catalysis. In research by Togni et al. (1996), 3-(Diphenylphosphino)-1-propylamine was used in palladium-catalyzed asymmetric allylic amination, which is crucial for creating compounds with high enantioselectivity (Togni et al., 1996).
Ionic Liquid Applications : The compound has been used in asymmetric amination reactions in ionic liquids, demonstrating its versatility in different reaction media (Lyubimov et al., 2006).
Development of Ruthenium Complexes : It's instrumental in the synthesis and spectroscopic identification of hybrid 3-(Triethoxysilyl)propylamine phosphine Ruthenium(II) complexes. These complexes have potential applications in various chemical processes (Warad et al., 2010).
Electrochemiluminescence Studies : The compound is also used in electrochemiluminescence studies, such as in the analysis of Os(phen)2(dppene)2+ complexes (Bruce et al., 2002).
Copper-Catalyzed Reactions : It is used in copper-catalyzed reactions, such as the N-arylation of imidazoles and 1H-pyrazole with aryl halides, highlighting its role in facilitating important chemical transformations (Liu et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-diphenylphosphanylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWMOWSTWWMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299770 | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylphosphino)-1-propylamine | |
CAS RN |
16605-03-1 | |
Record name | 16605-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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